![molecular formula C18H20N4O4S B2444572 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide CAS No. 921571-76-8](/img/structure/B2444572.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide, also known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCTC is a TRPV1 antagonist, which means it can block the activity of the TRPV1 ion channel. The TRPV1 channel is involved in pain sensation, inflammation, and other physiological processes.
Scientific Research Applications
- Chalcones, a class of polyphenolic compounds to which this compound belongs, have demonstrated promising anticancer properties . Researchers have explored their potential as inhibitors of cancer cell growth and metastasis. Further investigation into the specific mechanisms of action and potential targets would be valuable.
- Quinoline derivatives, including this compound, exhibit antibacterial and antifungal activities . Their ability to inhibit microbial growth makes them interesting candidates for drug development. Researchers could explore their efficacy against specific pathogens and investigate their mode of action.
- Both chalcones and quinoline derivatives possess antioxidant properties . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases associated with free radical damage. Investigating the antioxidant capacity of this compound could provide insights into its therapeutic potential.
- Chalcones have been studied for their anti-inflammatory effects . Chronic inflammation is linked to various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Researchers could explore whether this compound modulates inflammatory pathways.
- Previous work has used an intermediary compound related to this one for constructing trithiocarbonates as HDAC inhibitors . HDAC inhibitors are relevant in cancer therapy due to their ability to regulate gene expression and promote apoptosis. Further investigations into HDAC inhibition by this compound are warranted.
- Combining the chemical nuclei of chalcones and quinoline derivatives may yield novel compounds with diverse biological activities . Researchers could explore modifications to optimize pharmacological properties, such as solubility, bioavailability, and target specificity.
Anticancer Activity
Antimicrobial Properties
Antioxidant Potential
Anti-Inflammatory Effects
Histone Deacetylase (HDAC) Inhibition
Structural Diversity for Drug Design
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c23-16(19-12-5-6-14-15(7-12)26-10-25-14)8-13-9-27-18(21-13)22-17(24)20-11-3-1-2-4-11/h5-7,9,11H,1-4,8,10H2,(H,19,23)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVZVAKHESKADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.